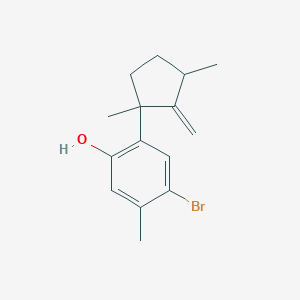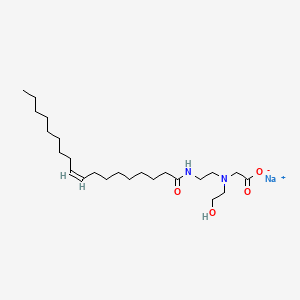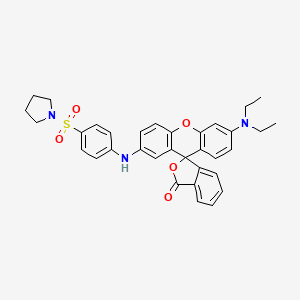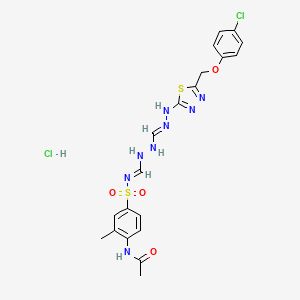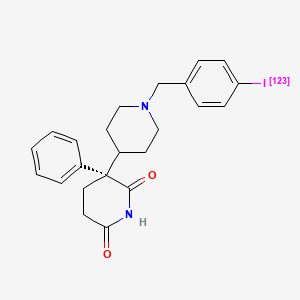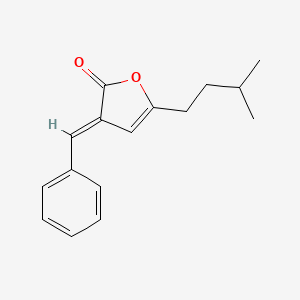
5-Isoamyl-3-benzylidene-3H-furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoamyl-3-benzylidene-3H-furan-2-one: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with an isoamyl group at the 5-position and a benzylidene group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoamyl-3-benzylidene-3H-furan-2-one typically involves the reaction of 5-isoamyl-3H-furan-2-one with benzaldehyde. The reaction is carried out in the presence of acetic anhydride (Ac2O) as a catalyst. The mixture is heated in a water bath at 90-93°C for 2.5 hours. After the reaction, the solution is concentrated under reduced pressure, and the residue is recrystallized from ethanol to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isoamyl-3-benzylidene-3H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of furanone derivatives with oxidized functional groups.
Reduction: Formation of 5-isoamyl-3-benzyl-3H-furan-2-one.
Substitution: Formation of substituted furanone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Isoamyl-3-benzylidene-3H-furan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound has shown potential antimicrobial activity, making it a candidate for developing new antibiotics .
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent. Its structural similarity to other bioactive furanones suggests it may interact with biological targets involved in inflammation .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable for producing various chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-Isoamyl-3-benzylidene-3H-furan-2-one involves its interaction with specific molecular targets. The compound can act as a pronucleophile in asymmetric vinylogous Michael addition reactions, leading to the formation of hybrid molecules with γ-lactam and butenolide structural motifs . This interaction is facilitated by the activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid.
Comparaison Avec Des Composés Similaires
5-Benzylidene-3,4-dihalo-furan-2-one: Known for its anti-inflammatory properties.
5-Propyl-3-benzylidene-3H-furan-2-one: Another furanone derivative with similar structural features.
Uniqueness: 5-Isoamyl-3-benzylidene-3H-furan-2-one stands out due to its specific isoamyl substitution, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
120388-31-0 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(3E)-3-benzylidene-5-(3-methylbutyl)furan-2-one |
InChI |
InChI=1S/C16H18O2/c1-12(2)8-9-15-11-14(16(17)18-15)10-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3/b14-10+ |
Clé InChI |
LZMIRPVHPUYHSJ-GXDHUFHOSA-N |
SMILES isomérique |
CC(C)CCC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1 |
SMILES canonique |
CC(C)CCC1=CC(=CC2=CC=CC=C2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


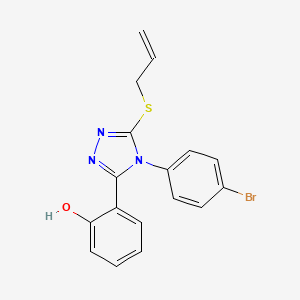
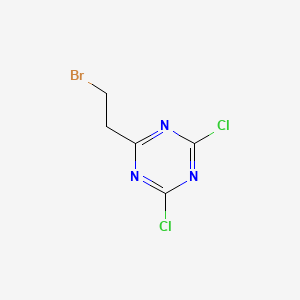
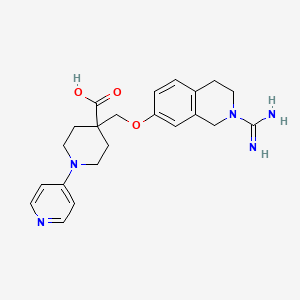

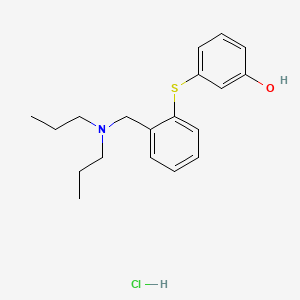

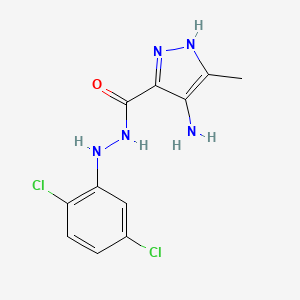
![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
